molecular formula C14H19NO2 B3307470 (4-Ethoxyphenyl)(piperidin-4-yl)methanone CAS No. 933216-88-7

(4-Ethoxyphenyl)(piperidin-4-yl)methanone

Cat. No. B3307470
CAS RN: 933216-88-7
M. Wt: 233.31 g/mol
InChI Key: QSBHEDZPDXUREN-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(piperidin-4-yl)methanone, also known as N-Ethylpentylone or βk-EPDB, is a synthetic cathinone that has gained popularity in recent years as a recreational drug. However, this chemical compound has also been the subject of scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

(4-Ethoxyphenyl)(piperidin-4-yl)methanonelone works by binding to the dopamine, norepinephrine, and serotonin transporters and preventing the reuptake of these neurotransmitters. This results in increased levels of these neurotransmitters in the brain, which can lead to feelings of euphoria, increased energy, and improved mood.
Biochemical and Physiological Effects
(4-Ethoxyphenyl)(piperidin-4-yl)methanonelone has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration. It can also cause serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the brain. Long-term use of (4-Ethoxyphenyl)(piperidin-4-yl)methanonelone can lead to addiction, cognitive impairment, and psychiatric disorders.

Advantages and Limitations for Lab Experiments

(4-Ethoxyphenyl)(piperidin-4-yl)methanonelone has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, its potential for abuse and the risk of adverse effects make it a challenging compound to work with in a laboratory setting.

Future Directions

Future research on (4-Ethoxyphenyl)(piperidin-4-yl)methanonelone could focus on its potential use as a therapeutic agent for depression and anxiety. Additionally, studies could investigate the structure-activity relationship of this compound and other synthetic cathinones to identify compounds with improved efficacy and safety profiles. Finally, research could explore the potential use of (4-Ethoxyphenyl)(piperidin-4-yl)methanonelone in the treatment of addiction to other substances, such as opioids and alcohol.

Scientific Research Applications

(4-Ethoxyphenyl)(piperidin-4-yl)methanonelone has been studied for its potential use in medicine as an antidepressant and anxiolytic agent. It has also been investigated for its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and behavior.

properties

IUPAC Name

(4-ethoxyphenyl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHEDZPDXUREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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